5-Methoxy-2,1,3-benzothiadiazole
CAS No.: 1753-76-0
Cat. No.: VC21252237
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1753-76-0 |
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Molecular Formula | C7H6N2OS |
Molecular Weight | 166.2 g/mol |
IUPAC Name | 5-methoxy-2,1,3-benzothiadiazole |
Standard InChI | InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 |
Standard InChI Key | XAPHRZKQDIJZDU-UHFFFAOYSA-N |
SMILES | COC1=CC2=NSN=C2C=C1 |
Canonical SMILES | COC1=CC2=NSN=C2C=C1 |
Introduction
Structural Characteristics and Identifiers
Molecular Structure and Formula
5-Methoxy-2,1,3-benzothiadiazole has the molecular formula C₇H₆N₂OS . It consists of a benzothiadiazole core with a methoxy group attached at the 5-position of the benzene ring. The compound features a heterocyclic structure incorporating nitrogen and sulfur atoms in a fused ring system.
Chemical Identifiers
The compound is identified by several standard chemical identifiers:
Physical Properties
Table 1 presents the key physical properties of 5-Methoxy-2,1,3-benzothiadiazole:
Spectroscopic Properties
Mass Spectrometry Data
The compound exhibits characteristic mass spectrometry behavior with different adducts. The predicted collision cross-section data provides valuable information for analytical identification:
Table 2: Predicted Collision Cross Section (CCS) Data for 5-Methoxy-2,1,3-benzothiadiazole
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 167.02736 | 129.8 |
[M+Na]⁺ | 189.00930 | 144.1 |
[M+NH₄]⁺ | 184.05390 | 139.6 |
[M+K]⁺ | 204.98324 | 137.0 |
[M-H]⁻ | 165.01280 | 131.8 |
[M+Na-2H]⁻ | 186.99475 | 137.0 |
[M]⁺ | 166.01953 | 133.0 |
[M]⁻ | 166.02063 | 133.0 |
These mass spectrometry data points are essential for analytical chemists for compound identification and purity assessment in research contexts .
Research Applications
Chemistry Applications
In chemistry, 5-Methoxy-2,1,3-benzothiadiazole serves as a valuable building block for synthesizing more complex molecules. Its electron-withdrawing properties make it particularly useful in designing materials with specific electronic characteristics. The ability of this compound to facilitate intramolecular charge transfer is especially valuable in materials science and synthetic organic chemistry.
Biological Applications
The compound has found significant applications in biological research, particularly in the development of fluorescent probes for bioimaging. The inherent fluorescence properties of 5-Methoxy-2,1,3-benzothiadiazole, enhanced by its ability to facilitate intramolecular charge transfer, make it an excellent candidate for creating biological imaging agents.
Medical Research
In medical research, derivatives of 5-Methoxy-2,1,3-benzothiadiazole are being investigated for potential therapeutic properties. Similar to other benzothiazole derivatives that have demonstrated analgesic, antibacterial, antifungal, antidepressant, antitumor, antihypertensive, anthelmintic, and herbicidal activities , 5-Methoxy-2,1,3-benzothiadiazole derivatives may exhibit promising therapeutic potential.
Industrial Applications
From an industrial perspective, 5-Methoxy-2,1,3-benzothiadiazole is utilized in the production of optoelectronic devices. These include organic light-emitting diodes (OLEDs) and photovoltaic cells, where the compound's electron-withdrawing properties and charge transfer capabilities are beneficial for device performance.
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2,1,3-benzothiadiazole in many applications is the 2,1,3-benzothiadiazole (BTD) unit itself, which is a prominent building block used in various research areas including optoelectronics and bioimaging.
Mode of Action
The compound typically interacts with its targets through regioselective substitution reactions on the BTD unit. This reactivity pattern allows for strategic modifications of the core structure, enabling the development of derivatives with tailored properties for specific applications.
Biochemical Pathways
One of the most significant biochemical processes facilitated by this compound is intramolecular charge transfer (ICT), which plays a crucial role in many biochemical reactions. This property is particularly important for applications in fluorescent imaging and optoelectronic devices.
Synthetic Methods and Chemical Reactivity
Synthetic Routes
Synthetic methods for producing 5-Methoxy-2,1,3-benzothiadiazole typically involve reactions of 2-aminothiophenol with methoxy-substituted benzoyl chloride, followed by cyclization to form the benzothiadiazole ring. These synthetic routes can be adapted for both laboratory-scale synthesis and industrial production.
Chemical Reactions
5-Methoxy-2,1,3-benzothiadiazole undergoes various chemical reactions that make it versatile for different applications:
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Oxidation reactions can convert the compound to form sulfoxides or sulfones under specific conditions.
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Reduction reactions can transform the benzothiadiazole ring to more reduced forms, such as dihydrobenzothiadiazole.
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Substitution reactions, particularly at the methoxy group, can introduce other functional groups through nucleophilic substitution mechanisms.
Comparative Analysis with Related Compounds
Comparison with Parent Compound
5-Methoxy-2,1,3-benzothiadiazole differs from its parent compound, 2,1,3-benzothiadiazole, primarily due to the presence of the methoxy group at the 5-position. This structural modification significantly alters the electronic properties and reactivity of the molecule.
Comparison with Other Derivatives
When compared to other benzothiadiazole derivatives, 5-Methoxy-2,1,3-benzothiadiazole displays unique characteristics:
Table 3: Comparison of 5-Methoxy-2,1,3-benzothiadiazole with Related Compounds
The 5-methoxy substituent enhances the compound's electron-withdrawing properties and facilitates intramolecular charge transfer, making it particularly valuable in applications requiring strong fluorescence and efficient charge transfer capabilities.
Historical Development and Current Research
Research Progression
Research on 5-Methoxy-2,1,3-benzothiadiazole has evolved from basic structural studies to more advanced applications in materials science and biomedical research. The compound was first registered with a CAS number (1753-76-0) several decades ago, but recent advancements in analytical techniques and application development have renewed interest in this molecule .
Current Research Focus
Current research on 5-Methoxy-2,1,3-benzothiadiazole focuses on several key areas:
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Development of new optoelectronic materials with enhanced efficiency and stability
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Creation of novel fluorescent probes for biological imaging with improved sensitivity and selectivity
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Exploration of potential therapeutic applications through the synthesis and testing of new derivatives
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Investigation of structure-property relationships to better understand and predict the behavior of benzothiadiazole derivatives
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